4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one
Overview
Description
The compound “4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features a dioxolane ring, which is a type of acetal and is often used as a protecting group in organic synthesis .
Scientific Research Applications
Latent Curing Agent in Epoxy Resins
4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one: and its derivatives have been investigated as latent curing agents for epoxy resins. Latent curing agents remain inactive at room temperature but become active during the curing process. These derivatives enhance the storage stability of epoxy systems, allowing for one-pot curing. Researchers have synthesized N-acetyl EMI, N-benzoyl EMI, and N-benzenesulfonyl EMI from 2-ethyl-4-methylimidazole (EMI) and demonstrated their efficacy in curing diglycidyl ether of bisphenol A epoxy resin (DGEBA) at temperatures between 110°C and 160°C. The corresponding curing activation energy ranges from 71 to 86 kJ/mol .
Biological and Clinical Applications
Indole derivatives, including those containing furan moieties, exhibit diverse biological activities. While specific studies on this compound are limited, it’s worth exploring its potential in drug discovery. Indole derivatives have been associated with anti-inflammatory, antioxidant, and anticancer properties. Further research could uncover novel applications in pharmacology and medicine .
properties
IUPAC Name |
4-[2-(furan-2-yl)ethyl]-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8-11(2,15-10(12)14-8)6-5-9-4-3-7-13-9/h3-4,7H,1,5-6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMWWGHWJGRLHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)CCC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178464 | |
Record name | 4-[2-(2-Furanyl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one | |
CAS RN |
632291-69-1 | |
Record name | 4-[2-(2-Furanyl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632291-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(2-Furanyl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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